molecular formula C8H17NO2 B15223378 Ethyl 4-ethoxybutanimidate

Ethyl 4-ethoxybutanimidate

Cat. No.: B15223378
M. Wt: 159.23 g/mol
InChI Key: GCBCSNNIOGPXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-ethoxybutanimidate is an organic compound with a unique structure that makes it valuable in various chemical and industrial applications. This compound is characterized by the presence of an ethoxy group attached to the fourth carbon of a butanimidate chain, giving it distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethoxybutanimidate typically involves the reaction of ethyl 4-ethoxybutanoate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imidate group. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through distillation or crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethoxybutanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 4-oxo-butanoate, while reduction could produce ethyl 4-aminobutanoate.

Scientific Research Applications

Ethyl 4-ethoxybutanimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-ethoxybutanimidate involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-ethoxybutanimidate can be compared with other similar compounds such as:

    Ethyl 4-oxobutanoate: This compound has a similar structure but lacks the ethoxy group, resulting in different chemical properties and reactivity.

    Ethyl 4-aminobutanoate: This derivative has an amino group instead of the ethoxy group, leading to distinct biological activities and applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 4-ethoxybutanimidate

InChI

InChI=1S/C8H17NO2/c1-3-10-7-5-6-8(9)11-4-2/h9H,3-7H2,1-2H3

InChI Key

GCBCSNNIOGPXDP-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(=N)OCC

Origin of Product

United States

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